physical and chemical properties of 7-Aminoclonazepam-d4
physical and chemical properties of 7-Aminoclonazepam-d4
This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and metabolic context of 7-Aminoclonazepam-d4. The information is intended for researchers, scientists, and drug development professionals engaged in analytical and forensic toxicology, pharmacokinetic studies, and drug metabolism research.
Core Properties
7-Aminoclonazepam-d4 is the deuterated analog of 7-aminoclonazepam, the primary metabolite of the benzodiazepine clonazepam. Its primary application is as an internal standard in quantitative analyses, such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), to ensure the accuracy and precision of the measurement of 7-aminoclonazepam in biological matrices.[1][2]
Physical and Chemical Data
Table 1: Physical and Chemical Properties of 7-Aminoclonazepam-d4
| Property | Value | Source(s) |
| Chemical Name | 7-amino-5-(2-chlorophenyl-3,4,5,6-d4)-1,3-dihydro-2H-benzo[e][1][3]diazepin-2-one | [4] |
| Synonyms | 7-ACLO-d4, 7-Amino Clonazepam D4 | [3] |
| CAS Number | 1215070-96-4 | [3] |
| Molecular Formula | C₁₅H₈D₄ClN₃O | [3] |
| Molecular Weight | 289.75 g/mol | [5] |
| Appearance | Neat solid | [3] |
| Melting Point | 226-228°C (for non-deuterated form) | [6] |
| Boiling Point | 523.5 ± 50.0 °C (Predicted for non-deuterated form) | [6] |
| Solubility | Soluble in acetonitrile and methanol. | [7][8] |
| Storage Temperature | -20°C | [3] |
| Stability | Stable for at least 3 years when stored at -20°C.[3] However, instability has been observed in frozen urine samples over extended periods.[1][6] |
Metabolic Pathway
7-Aminoclonazepam is the major metabolite of clonazepam. The metabolic pathway primarily involves the reduction of the 7-nitro group of clonazepam. This biotransformation is a critical consideration in pharmacokinetic and toxicological studies.
Caption: Metabolic conversion of Clonazepam to 7-Aminoclonazepam.
Experimental Protocols
This section details the methodologies for the synthesis and analysis of 7-Aminoclonazepam-d4.
Synthesis of 7-Aminoclonazepam-d4
Hypothetical Synthesis Workflow
Caption: Hypothetical workflow for the synthesis of 7-Aminoclonazepam-d4.
Detailed Hypothetical Protocol:
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Dissolution: Dissolve Clonazepam-d4 in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.
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Reduction: Add a reducing agent, for example, tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
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Work-up: Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate.
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Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 7-Aminoclonazepam-d4.
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Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Quantification of 7-Aminoclonazepam in Biological Samples using LC-MS/MS
7-Aminoclonazepam-d4 is commonly used as an internal standard for the accurate quantification of 7-aminoclonazepam in biological matrices.
Experimental Workflow
Caption: Workflow for the quantification of 7-Aminoclonazepam using LC-MS/MS.
Detailed Protocol (Example for Urine Samples):
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Sample Preparation:
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To 1 mL of urine sample, add 50 µL of a 1 µg/mL solution of 7-Aminoclonazepam-d4 in methanol (internal standard).
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Add 1 mL of acetate buffer (pH 5.0) and 20 µL of β-glucuronidase.
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Incubate the mixture at 60°C for 2 hours to hydrolyze any conjugated metabolites.
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Perform solid-phase extraction (SPE) using a C18 cartridge. Condition the cartridge with methanol and water. Load the sample, wash with water, and elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
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Liquid Chromatography (LC):
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Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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-
Mass Spectrometry (MS/MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Multiple Reaction Monitoring (MRM) Transitions:
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7-Aminoclonazepam: e.g., m/z 286.1 → 222.1
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7-Aminoclonazepam-d4: e.g., m/z 290.1 → 226.1
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
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-
-
Quantification:
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Construct a calibration curve by plotting the ratio of the peak area of 7-aminoclonazepam to the peak area of 7-Aminoclonazepam-d4 against the concentration of the calibrators.
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Determine the concentration of 7-aminoclonazepam in the samples by interpolating their peak area ratios on the calibration curve.
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Spectral Data
Detailed NMR and IR spectral data for 7-Aminoclonazepam-d4 are not widely published. However, mass spectral data are available from suppliers and in the literature. Researchers should perform their own spectral analysis for compound verification.
Table 2: Mass Spectrometry Data
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| 7-Aminoclonazepam | 286.1 | 222.1 | [7] |
| 7-Aminoclonazepam-d4 | 290.1 | 226.1 | [7] |
Conclusion
7-Aminoclonazepam-d4 is an indispensable tool for the accurate and reliable quantification of 7-aminoclonazepam in biological samples. This guide provides essential information on its properties, a proposed synthetic pathway, and detailed analytical protocols to aid researchers in its application. As with any analytical standard, proper storage and handling are crucial to maintain its integrity and ensure the validity of experimental results.
References
- 1. Instability of 7-aminoclonazepam in frozen storage conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 7-Aminoclonazepam-d4 solution | 1215070-96-4 | QYB07096 [biosynth.com]
- 6. Instability of 7-aminoclonazepam in frozen storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. painphysicianjournal.com [painphysicianjournal.com]
- 8. Buy Online CAS Number 1215070-96-4 - Lipomed - 7-Aminoclonazepam-D4, 0.1mg/ml in Acetonitrile | LGC Standards [lgcstandards.com]
